molecular formula C16H13ClN2O3 B2440342 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727976-31-0

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B2440342
CAS RN: 727976-31-0
M. Wt: 316.74
InChI Key: UPYVKPSSACOHTM-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, and inhibit the growth of bacteria and fungi. Moreover, this compound has been used as a fluorescent probe to detect the presence of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in lab experiments are its potential applications in various scientific fields, including anticancer, antibacterial, and antifungal research. Moreover, this compound has been used as a fluorescent probe to detect the presence of metal ions in biological samples. However, the limitations of using this compound in lab experiments are its high cost and limited availability.

Future Directions

There are many future directions for the research of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. One of the potential directions is to study its potential applications in drug delivery systems. This compound can be used as a carrier to deliver drugs to specific cells or tissues. Another potential direction is to study its potential applications in the treatment of bacterial and fungal infections. Moreover, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been achieved using various methods. One of the commonly used methods is the reaction of 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with thionyl chloride and chloroacetyl chloride. The reaction yields this compound in good yield and purity.

Scientific Research Applications

6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has potential applications in various scientific fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Moreover, this compound has been used as a fluorescent probe to detect the presence of metal ions in biological samples. It has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-21-13-5-3-10(7-14(13)22-2)16-12(9-20)19-8-11(17)4-6-15(19)18-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYVKPSSACOHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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